5,5'-Dimethyl BAPTA (tetrapotassium)

Catalog No.
S12869092
CAS No.
M.F
C24H24K4N2O10
M. Wt
656.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Dimethyl BAPTA (tetrapotassium)

Product Name

5,5'-Dimethyl BAPTA (tetrapotassium)

IUPAC Name

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate

Molecular Formula

C24H24K4N2O10

Molecular Weight

656.8 g/mol

InChI

InChI=1S/C24H28N2O10.4K/c1-15-3-5-17(25(11-21(27)28)12-22(29)30)19(9-15)35-7-8-36-20-10-16(2)4-6-18(20)26(13-23(31)32)14-24(33)34;;;;/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4

InChI Key

ZTYPMCZKMUHRKT-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

5,5'-Dimethyl BAPTA (tetrapotassium) is a specialized chemical compound recognized for its role as a metal chelator, particularly targeting calcium ions. It is a water-soluble, extracellular membrane-impermeant chelator that exhibits high selectivity for calcium ions, making it an essential tool in various biological and chemical research applications. The compound's molecular formula is C24H24K4N2O10C_{24}H_{24}K_{4}N_{2}O_{10}, and it has a molecular weight of approximately 656.8 g/mol. Its IUPAC name is tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate .

5,5'-Dimethyl BAPTA (tetrapotassium) does not participate in typical organic reactions such as oxidation or substitution. Instead, its primary chemical activity involves the formation of stable complexes with calcium ions. When 5,5'-Dimethyl BAPTA encounters calcium ions, it binds them with high affinity, effectively sequestering these ions and preventing them from engaging in cellular processes that rely on free calcium availability . This property is crucial for experimental setups where precise control of calcium levels is necessary.

The biological activity of 5,5'-Dimethyl BAPTA (tetrapotassium) centers around its ability to chelate calcium ions, which are vital for numerous cellular functions including muscle contraction, neurotransmitter release, and signal transduction pathways. By binding calcium ions, this compound can modulate intracellular calcium levels and influence various physiological processes. It has been widely used in research to study the role of calcium in cellular signaling and to investigate conditions such as excitotoxicity and ischemic injury .

The synthesis of 5,5'-Dimethyl BAPTA (tetrapotassium) typically involves multi-step organic synthesis techniques that include the formation of the core BAPTA structure followed by alkylation to introduce the dimethyl groups. Specific details on the synthetic route may vary depending on the desired purity and yield but generally encompass the following steps:

  • Formation of the BAPTA Backbone: The initial step involves synthesizing the basic BAPTA structure through condensation reactions between appropriate amines and carboxylic acids.
  • Alkylation: The introduction of two methyl groups at the 5-position of the phenolic ring is achieved through alkylation reactions using methylating agents.
  • Salt Formation: The final step involves neutralizing the compound with potassium salts to yield the tetrapotassium form .

5,5'-Dimethyl BAPTA (tetrapotassium) finds extensive applications in scientific research:

  • Calcium Buffers: It is commonly used to create buffers with well-defined calcium concentrations for experimental studies.
  • Cellular Studies: Researchers utilize this compound to clamp intracellular calcium levels and investigate cellular responses to varying calcium concentrations.
  • Neuroprotection Research: It has been employed in studies examining neuronal protection against excitotoxic damage by modulating intracellular calcium levels .

Research involving 5,5'-Dimethyl BAPTA (tetrapotassium) has focused on its interactions with various biological systems:

  • Calcium Signaling Pathways: Studies have demonstrated how this chelator can effectively disrupt or modify calcium-dependent signaling pathways in different cell types.
  • Neuronal Function: Interaction studies have shown that 5,5'-Dimethyl BAPTA can protect neurons from damage during ischemic events by buffering excess intracellular calcium .
  • Optical Imaging: The compound has also been used in conjunction with fluorescent indicators to visualize changes in intracellular calcium dynamics during cellular processes .

Several compounds share structural similarities with 5,5'-Dimethyl BAPTA (tetrapotassium), primarily within the class of BAPTA derivatives. These include:

  • BAPTA (tetrapotassium): A less selective chelator compared to 5,5'-Dimethyl BAPTA.
  • 5,5'-Dibromo BAPTA (tetrapotassium): Exhibits different affinities for calcium and is often used in studies related to spatial buffering.
  • 5,5'-Difluoro BAPTA (tetrapotassium): Utilized primarily for NMR analysis due to its unique fluorine properties.
  • 5-Methyl-5'-nitro BAPTA (tetrapotassium): Offers different binding characteristics and may be used in specific experimental contexts.
  • 5-Mononitro BAPTA (tetrapotassium): This derivative has been explored for its distinct chelation properties.

Uniqueness of 5,5'-Dimethyl BAPTA

What sets 5,5'-Dimethyl BAPTA apart from these similar compounds is its relative insensitivity to changes in intracellular pH and its rapid kinetics in binding and releasing calcium ions. This makes it particularly effective for experiments requiring precise control over calcium levels without interference from pH fluctuations .

Hydrogen Bond Acceptor Count

12

Exact Mass

655.9979209 g/mol

Monoisotopic Mass

655.9979209 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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